
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-alkylation, coupling reactions, and reductive methylation. For instance, the synthesis of a complex imidazole derivative is described, starting from a hydrochloride salt and proceeding through a series of reactions including treatment with ammonium acetate and coupling with carboxylic acid derivatives . Another synthesis involves the catalytic reductive methylation of cyclohexylamines to produce N-methyl and N,N-dimethyl derivatives, which are characterized by NMR spectroscopy . These methods could potentially be adapted for the synthesis of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine by substituting the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine can be characterized using spectroscopic techniques such as NMR. For example, the magnetic nonequivalence of methyl groups in the trans-N,N-dimethyl derivative of a cyclohexylamine compound was observed under acidic conditions, indicating the suppression of nitrogen atom inversion . This type of analysis is crucial for understanding the stereochemistry and electronic environment of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include N-alkylation, coupling reactions, and reductive methylation. These reactions are carefully chosen to introduce specific functional groups and to build the desired molecular framework. For example, the coupling reaction of a fluorinated acetophenone with dimethylaniline under catalysis is used to synthesize a novel fluorinated aromatic diamine, which is a key intermediate for further reactions . Similarly, the synthesis of thio-substituted phenylethylamines involves a sequence of reactions including conversion to thioether derivatives, Vilsmeier-formylation, and reduction . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine can be inferred from the properties of the compounds described in the papers. For instance, fluorinated polyimides derived from a fluorinated aromatic diamine exhibit good solubility in various organic solvents, high thermal stability, and excellent mechanical properties . These properties are important for the practical application of such materials. In the context of pharmacological compounds, properties such as solubility, stability, and the presence of specific functional groups are critical for determining their bioavailability and interaction with biological targets.
科学的研究の応用
Herbicide Development
- Specific Scientific Field: Agriculture, specifically in the development of herbicides .
- Summary of the Application: The compound “2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine” is used in the development of herbicides. A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed, based on the structure of a previous lead compound, through an in silico structure-guided optimization approach .
- Methods of Application or Experimental Procedures: The new compounds were tested for their herbicidal activity at the rate of 750 g ai/ha by both pre- and post-emergence applications .
- Results or Outcomes: Some of these new compounds showed good herbicidal activity. Especially compound 2a, which displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha .
Analytical Chemistry
- Specific Scientific Field: Analytical Chemistry .
- Summary of the Application: This compound could potentially be used in analytical chemistry for the development of new analytical methods or as a standard for quantitative analysis .
- Methods of Application or Experimental Procedures: The specific methods of application in this field would depend on the nature of the analysis being conducted. This could involve techniques such as chromatography or mass spectrometry .
- Results or Outcomes: The outcomes would vary depending on the specific application. For instance, it could help in the development of more accurate and sensitive analytical methods .
Life Science Research
- Specific Scientific Field: Life Science Research .
- Summary of the Application: The compound could potentially be used in life science research, possibly in the study of its biological effects or as a reagent in biochemical experiments .
- Methods of Application or Experimental Procedures: The methods of application would depend on the specific research context. This could involve in vitro or in vivo experiments, molecular biology techniques, or other experimental procedures .
- Results or Outcomes: The outcomes would depend on the specific research objectives. For instance, it could contribute to a better understanding of biological processes or the development of new therapeutic strategies .
Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis .
- Summary of the Application: This compound could potentially be used in the synthesis of other complex organic molecules .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the nature of the synthesis being conducted. This could involve various chemical reactions and purification techniques .
- Results or Outcomes: The outcomes would vary depending on the specific synthesis. For instance, it could help in the synthesis of new compounds with potential applications in various fields .
Material Science
- Specific Scientific Field: Material Science .
- Summary of the Application: This compound could potentially be used in the development of new materials, possibly in the study of its properties or as a reagent in material synthesis .
- Methods of Application or Experimental Procedures: The methods of application would depend on the specific research context. This could involve various material synthesis techniques or other experimental procedures .
- Results or Outcomes: The outcomes would depend on the specific research objectives. For instance, it could contribute to a better understanding of material properties or the development of new materials .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound based on its properties and uses.
特性
IUPAC Name |
2-(3,4-difluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13(2)5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMIXUUFZKZBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232882 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine | |
CAS RN |
1708924-47-3 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708924-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



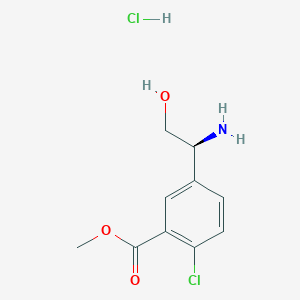

![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)
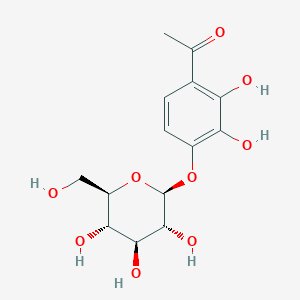

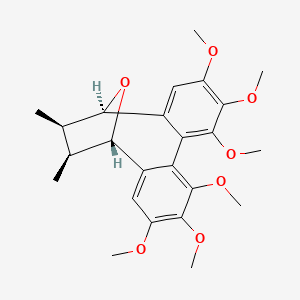


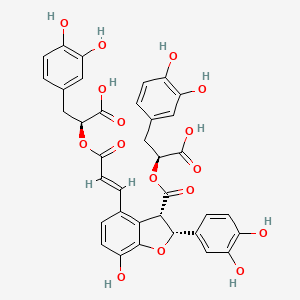
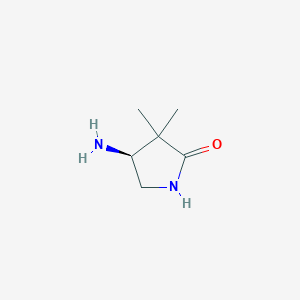
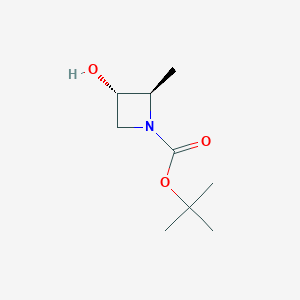
![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)
